molecular formula C10H20N2S4Zn B080214 Zinc diethyldithiocarbamate CAS No. 14324-55-1

Zinc diethyldithiocarbamate

Cat. No.: B080214
CAS No.: 14324-55-1
M. Wt: 361.9 g/mol
InChI Key: RKQOSDAEEGPRER-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Zinc diethyldithiocarbamate (ZDTC) primarily targets metal ions, particularly zinc and copper, through chelation. This compound is known for its role in catalyzing rubber vulcanization and has applications in biomedical fields due to its ability to interact with metal centers in enzymes .

Mode of Action

ZDTC interacts with its targets by forming stable complexes with metal ions. This chelation process involves the donation of electron pairs from the sulfur atoms in the dithiocarbamate group to the metal ions, creating a strong bond. This interaction can inhibit the activity of metalloenzymes by blocking the active sites or altering the enzyme’s conformation .

Biochemical Pathways

The chelation of metal ions by ZDTC affects various biochemical pathways, particularly those involving metalloenzymes. For instance, it can inhibit enzymes like superoxide dismutase (SOD) and metalloproteinases, which are crucial for oxidative stress response and tissue remodeling, respectively. The inhibition of these enzymes can lead to reduced oxidative damage and altered cellular signaling pathways .

Pharmacokinetics

The pharmacokinetics of ZDTC involve its absorption, distribution, metabolism, and excretion (ADME). ZDTC is absorbed through the skin and gastrointestinal tract. Once in the bloodstream, it distributes to tissues where metal ions are prevalent. The metabolism of ZDTC involves its breakdown into smaller metabolites, which are then excreted primarily through urine. The bioavailability of ZDTC is influenced by its ability to form complexes with metal ions, which can affect its distribution and excretion .

Result of Action

At the molecular level, the chelation of metal ions by ZDTC can lead to the inhibition of metalloenzymes, resulting in decreased enzymatic activity. This can cause a reduction in oxidative stress and modulation of cellular signaling pathways. At the cellular level, these changes can lead to altered cell proliferation, apoptosis, and differentiation, depending on the specific enzymes and pathways affected .

Action Environment

The efficacy and stability of ZDTC are influenced by environmental factors such as pH, temperature, and the presence of other metal ions. For example, acidic or basic conditions can affect the stability of the ZDTC-metal complexes, while higher temperatures can increase the rate of chelation reactions. Additionally, the presence of competing metal ions can influence the selectivity and efficiency of ZDTC’s action .

: Materials Advances : MDPI : DrugBank : iScience

Biochemical Analysis

Biochemical Properties

Zinc diethyldithiocarbamate has shown exceptional catalytic performance in the synthesis of high molecular weight polyurethanes . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to exert lower cytotoxicities than other catalysts, such as dibutyltin dilaurate (DBTL), in cell viability studies . This suggests that it may have a less adverse impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a catalyst in the synthesis of polyurethanes . It exerts its effects at the molecular level through binding interactions with biomolecules and facilitating enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been shown to form thermo-responsive hydrogels with remarkably low sol-to-gel transition temperatures at surprisingly low concentrations in water .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been shown to have a strong anti-cancer activity in vitro . Its application was limited by its low aqueous solubility and rapid metabolism .

Metabolic Pathways

This compound is involved in the metabolic pathway of the synthesis of polyurethanes . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that it can accumulate in the brain, leading to impairment in neural behavior and in the homeostasis of reactive zinc .

Subcellular Localization

It is known that zinc transporters, which are integral to the protective function of zinc, are actively regulated in vascular endothelial and smooth muscle cells to achieve zinc homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ditiocarb Zinc is typically synthesized by reacting diethyldithiocarbamate with zinc salts. The reaction involves the formation of a complex between the diethyldithiocarbamate anion and zinc cation. The general reaction can be represented as: [ \text{2 (C}_2\text{H}_5\text{)NCS}_2\text{Na} + \text{ZnSO}_4 \rightarrow \text{(C}_2\text{H}_5\text{)NCS}_2\text{Zn} + \text{Na}_2\text{SO}_4 ]

Industrial Production Methods: In industrial settings, the production of Ditiocarb Zinc involves the large-scale reaction of diethyldithiocarbamate with zinc sulfate under controlled conditions. The reaction is typically carried out in aqueous solution, and the product is isolated by filtration and drying .

Types of Reactions:

    Oxidation: Ditiocarb Zinc can undergo oxidation reactions, leading to the formation of disulfides.

    Reduction: It can be reduced to its corresponding thiol derivatives.

    Substitution: The compound can participate in substitution reactions where the diethyldithiocarbamate ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, phosphines.

Major Products:

Scientific Research Applications

Chemistry: Ditiocarb Zinc is used as a catalyst in polymerization reactions, particularly in the synthesis of polyurethanes. It has shown exceptional catalytic performance compared to other organozinc compounds .

Biology: The compound is used in biological studies as a chelating agent for copper and zinc. It helps in the study of metalloproteinases and their role in various biological processes .

Medicine: Ditiocarb Zinc is used in allergenic epicutaneous patch tests to diagnose allergic contact dermatitis. It is also being explored for its potential in cancer treatment due to its ability to inhibit metalloproteinases .

Industry: In the rubber industry, Ditiocarb Zinc is used as an accelerator in the vulcanization process. It helps in speeding up the cross-linking of rubber molecules, leading to improved mechanical properties of the final product .

Comparison with Similar Compounds

  • Zinc Diethyldithiocarbamate
  • Zinc Dimethyldithiocarbamate
  • Zinc Ethylenebisdithiocarbamate

Comparison: Ditiocarb Zinc is unique in its ability to chelate both copper and zinc ions effectively. Compared to other similar compounds, it has shown superior catalytic performance in polymerization reactions and lower cytotoxicity in biomedical applications. Its dual chelation capability makes it a versatile compound in various scientific and industrial applications .

Properties

Key on ui mechanism of action

The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/

CAS No.

14324-55-1

Molecular Formula

C10H20N2S4Zn

Molecular Weight

361.9 g/mol

IUPAC Name

zinc;N,N-diethylcarbamodithioate

InChI

InChI=1S/2C5H11NS2.Zn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2

InChI Key

RKQOSDAEEGPRER-UHFFFAOYSA-L

SMILES

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2]

Canonical SMILES

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2]

Color/Form

White powder

density

1.47 at 20 °C/20 °C

melting_point

172-176 °C

Key on ui other cas no.

14324-55-1

physical_description

Dry Powder, Liquid;  Dry Powder
White solid;  [Hawley]

Pictograms

Irritant; Environmental Hazard

solubility

Sol in carbon disulfide, benzene, chloroform;  insol in water

Synonyms

Ammonium Salt Ditiocarb
Bismuth Salt Ditiocarb
Diethylcarbamodithioic Acid
Diethyldithiocarbamate
Diethyldithiocarbamate, Sodium
Diethyldithiocarbamate, Zinc
Diethyldithiocarbamic Acid
Dithiocarb
Ditiocarb
Ditiocarb Sodium
Ditiocarb, Ammonium Salt
Ditiocarb, Bismuth Salt
Ditiocarb, Lead Salt
Ditiocarb, Potassium Salt
Ditiocarb, Sodium Salt
Ditiocarb, Sodium Salt, Trihydrate
Ditiocarb, Tin(4+) Salt
Ditiocarb, Zinc Salt
Imuthiol
Lead Salt Ditiocarb
Potassium Salt Ditiocarb
Sodium Diethyldithiocarbamate
Sodium Salt Ditiocarb
Sodium, Ditiocarb
Thiocarb
Zinc Diethyldithiocarbamate
Zinc Salt Ditioca

Origin of Product

United States

Synthesis routes and methods

Procedure details

The sequence of addition of the zinc compound and carbon disulfide is changed to conform to the method of Example 1 of U.S. Pat. No. 6,534,675, and zinc diethyldithiocarbamate (ZDEC-C) is prepared. Add 73 grams of diethylamine to 150 grams of water with temperature controlled at 25° C., then add 900 grams of solution with 3.4% ammonium hydroxide and 1% carbon dioxide which prevents the premature precipitation of the zinc content. Further add 346 grams of zinc ammonia complex solution A as in Example 1 containing 9.56% zinc to the solution and 1.7 grams of emulsifier Tanemul 1203. Lower the solution temperature to 15° C., add 78.5 grams of carbon disulfide slowly into the mixture under heavy agitation over 1 hour while keeping the temperature at or below 20° C. Yellowish white precipitates appear with the addition, and vapor comes out from the mixture. Continue the agitation for 3 hours, then heat the solution gradually to 40° C. Boil the solution, continue agitation for another 2 hours, then vacuum filter the precipitates. The filtrate has a pH of 8.45, and is substantially free of zinc and ammonia. The filtration is finished in 5 minutes. Wash the solid at the filter with 500 ml of 80° C. distilled water four times. Then dry the precipitate at 110° C. for 2 hours to obtain 172 grams of zinc diethyldithiocarbamate with 0.1% moisture content. We call this sample ZDEC-C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
Name
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
900 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc diethyldithiocarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.